

CAY10746: A Potent and Selective Rho-Associated Kinase (ROCK) Inhibitor

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **CAY10746**. It is important to note that **CAY10746** is a potent and selective inhibitor of Rho-associated kinases (ROCK1 and ROCK2), and not a USP7 deubiquitinase inhibitor. This guide will focus on its established role as a ROCK inhibitor.

Chemical Structure and Physicochemical Properties

CAY10746 is a small molecule inhibitor belonging to the 4H-chromen-4-one derivative class. Its chemical and physical properties are summarized in the table below.



Property	Value
IUPAC Name	4-(dimethylamino)-N-[3-[[2-[(4-oxo-4H-1-benzopyran-7-yl)oxy]acetyl]amino]phenyl]-benzamide[1]
Molecular Formula	C26H23N3O5[1]
Molecular Weight	457.5 g/mol [1]
CAS Number	2247240-76-0[1]
SMILES String	CN(C)C1=CC=C(C(NC2=CC=CC(NC(COC3=C C(OC=CC4=O)=C4C=C3)=O)=C2)=O)C=C1[1]
Appearance	Crystalline solid[1]
Purity	≥95%[1]
Solubility	Soluble in DMSO[1]
Storage	-20°C[1]
Stability	≥ 4 years at -20°C[1]

Biological Activity and Mechanism of Action

CAY10746 is a highly potent and selective inhibitor of Rho-associated kinases, ROCK1 and ROCK2. The Rho/ROCK signaling pathway is a critical regulator of various cellular processes, including cytoskeletal dynamics, cell adhesion, migration, proliferation, and apoptosis.[2][3] Overactivation of this pathway is implicated in various pathological conditions, including cancer metastasis, hypertension, and glaucoma.[2]

CAY10746 exerts its inhibitory effect by competing with ATP for the binding site in the kinase domain of ROCK. This inhibition prevents the phosphorylation of downstream ROCK substrates, thereby modulating cellular function.

Kinase Inhibitory Profile

The inhibitory activity of **CAY10746** against ROCK kinases is summarized in the table below.



Target	IC50 Value
ROCK1	14 nM[1][4][5][6]
ROCK2	3 nM[1][4][5][6]

CAY10746 demonstrates high selectivity for ROCK kinases. In a panel of 394 human protein kinases, it showed IC₅₀ values greater than 10,000 nM for 387 of them.[1] However, it does exhibit some off-target activity against LIM kinase 2 (LIMK2), Aurora A, Aurora B, and cGMP-dependent protein kinases (PKG1 α and PKG1 β) with IC₅₀ values of 46, 1,072, 1,239, 517, and 660 nM, respectively.[1]

Cellular Effects

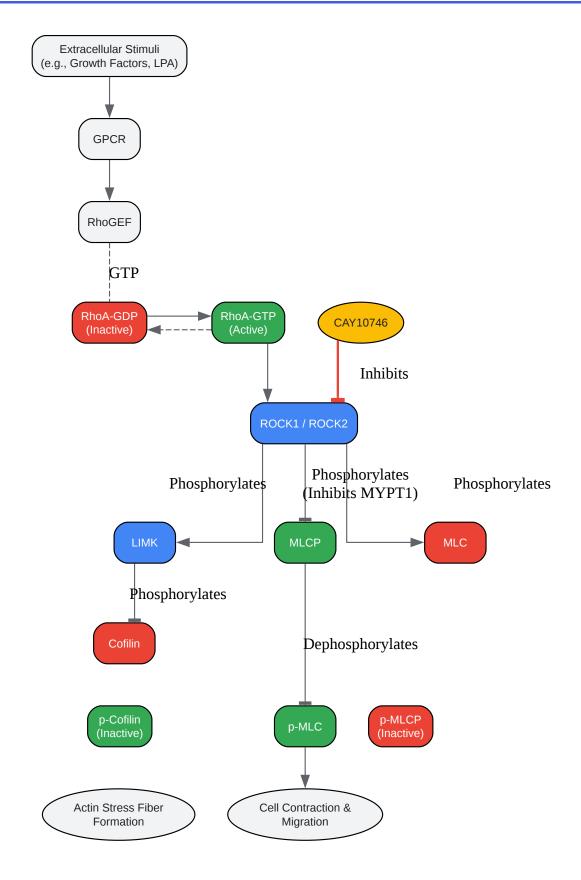
- Inhibition of MYPT1 Phosphorylation: CAY10746 has been shown to inhibit the phosphorylation of Myosin Phosphatase Target Subunit 1 (MYPT1), a direct substrate of ROCK, in SH-SY5Y cells at concentrations ranging from 0.1 to 10 μM.[5]
- Inhibition of Endothelial Cell Migration: At a concentration of 1 μM, **CAY10746** effectively inhibits the migration of human umbilical vein endothelial cells (HUVECs).[1][5]
- Neuroprotection in Retinal Neurons: In an in vitro model of diabetic retinopathy, CAY10746

 (1 μΜ) protects isolated mouse retinal neurons from apoptosis and oxidative stress induced by high glucose.[1][5] It also promotes the regression of high glucose-induced vessel formation in mouse retinal explants.[1][5]

Signaling Pathway

The Rho/ROCK signaling pathway is initiated by the activation of the small GTPase RhoA. Activated RhoA (RhoA-GTP) binds to and activates ROCK, which in turn phosphorylates a variety of downstream substrates to regulate cellular processes. The diagram below illustrates the key components of the ROCK signaling pathway and the point of inhibition by **CAY10746**.





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CAY10746 inhibits ROCK, preventing downstream signaling.



Experimental Protocols

The following are general methodologies for key experiments cited in the literature for evaluating ROCK inhibitors like **CAY10746**. Specific parameters may need to be optimized for your experimental system.

In Vitro ROCK Kinase Activity Assay

This assay measures the ability of **CAY10746** to inhibit the phosphorylation of a ROCK substrate by recombinant ROCK enzyme.

Materials:

- Recombinant human ROCK1 or ROCK2 enzyme
- Myelin Basic Protein (MBP) or a specific peptide substrate (e.g., from MYPT1)
- CAY10746
- Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
- [y-32P]ATP or [y-33P]ATP
- P81 phosphocellulose paper or other capture method
- Scintillation counter

Procedure:

- Prepare a reaction mixture containing kinase assay buffer, the desired concentration of CAY10746 (or DMSO as a vehicle control), and the ROCK substrate.
- Initiate the kinase reaction by adding recombinant ROCK enzyme and [y-32P]ATP.
- Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes).
- Stop the reaction by adding a stop solution (e.g., phosphoric acid).
- Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper.



- Wash the P81 paper extensively with phosphoric acid to remove unincorporated ATP.
- Measure the incorporated radioactivity using a scintillation counter.
- Calculate the percentage of inhibition by comparing the radioactivity in the CAY10746treated samples to the vehicle control.

Cell Migration Assay (Scratch Assay)

This assay assesses the effect of **CAY10746** on the directional migration of a confluent cell monolayer.

Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs) or other migratory cell line
- Complete cell culture medium
- Serum-free cell culture medium
- CAY10746
- Sterile p200 pipette tip or a dedicated scratch tool
- Microscope with a camera

Procedure:

- Seed HUVECs in a 6-well plate and grow to a confluent monolayer.
- Create a "scratch" or wound in the monolayer using a sterile pipette tip.
- Gently wash the cells with serum-free medium to remove dislodged cells.
- Replace the medium with fresh serum-free medium containing various concentrations of **CAY10746** (e.g., $1 \mu M$) or DMSO as a control.
- Capture images of the scratch at time 0.



- Incubate the plate at 37°C in a CO₂ incubator.
- Capture images of the same fields at various time points (e.g., 12, 24, and 36 hours).[5]
- Measure the width of the scratch at different points for each condition and time point.
- Calculate the percentage of wound closure to determine the effect of CAY10746 on cell migration.

In Vitro Retinal Neuron Protection Assay

This assay evaluates the ability of **CAY10746** to protect retinal neurons from high glucose-induced apoptosis.

Materials:

- Primary retinal neurons isolated from neonatal mice or rats
- Neurobasal medium supplemented with B27 and L-glutamine
- High glucose medium (e.g., Neurobasal medium with a final glucose concentration of 30 mM)
- Normal glucose medium (e.g., Neurobasal medium with a final glucose concentration of 5.5 mM)
- CAY10746 (e.g., 1 μM)[5]
- Apoptosis detection kit (e.g., TUNEL assay or Annexin V/Propidium Iodide staining)
- Fluorescence microscope

Procedure:

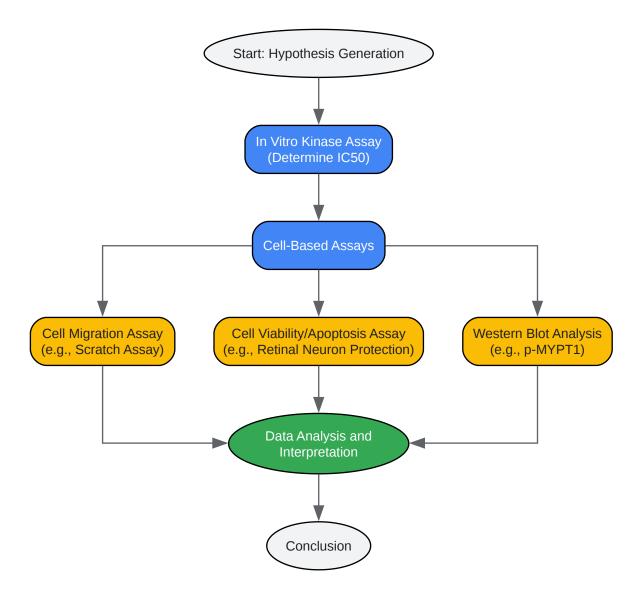
- Isolate and culture primary retinal neurons on coated plates.
- After allowing the neurons to establish for several days, replace the medium with either normal glucose medium, high glucose medium, or high glucose medium containing
 CAY10746 (1 μM).[5]



- Incubate the cells for a specified period (e.g., 5 days).
- At the end of the incubation, fix the cells and perform an apoptosis assay according to the manufacturer's protocol.
- Quantify the number of apoptotic cells in each condition using a fluorescence microscope.
- Compare the percentage of apoptotic cells in the CAY10746-treated group to the high glucose control group to determine the neuroprotective effect.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the effects of **CAY10746**.





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A typical workflow for characterizing **CAY10746**.

Conclusion

CAY10746 is a valuable research tool for investigating the roles of ROCK signaling in various biological and pathological processes. Its high potency and selectivity make it a suitable candidate for further investigation in drug development programs targeting diseases associated with aberrant ROCK activity. This guide provides a foundational understanding of **CAY10746**'s properties and methodologies for its study, empowering researchers to effectively utilize this compound in their investigations.

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